N',N'-dibenzyl-N-[(4-fluorophenyl)methyl]ethane-1,2-diamine
Description
N’,N’-dibenzyl-N-[(4-fluorophenyl)methyl]ethane-1,2-diamine is an organic compound with the molecular formula C23H25FN2. This compound is characterized by the presence of two benzyl groups, a fluorophenyl group, and an ethane-1,2-diamine backbone. It is used in various scientific research applications due to its unique chemical properties.
Properties
CAS No. |
627521-85-1 |
|---|---|
Molecular Formula |
C23H25FN2 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
N',N'-dibenzyl-N-[(4-fluorophenyl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C23H25FN2/c24-23-13-11-20(12-14-23)17-25-15-16-26(18-21-7-3-1-4-8-21)19-22-9-5-2-6-10-22/h1-14,25H,15-19H2 |
InChI Key |
OJDYAOZHBWCPAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCNCC2=CC=C(C=C2)F)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-dibenzyl-N-[(4-fluorophenyl)methyl]ethane-1,2-diamine typically involves the reaction of N,N-dibenzylethylenediamine with 4-fluorobenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N’,N’-dibenzyl-N-[(4-fluorophenyl)methyl]ethane-1,2-diamine may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Nucleophilic Alkylation and Arylation
The primary and secondary amine groups in the molecule participate in alkylation/arylation reactions. Key examples include:
-
The fluorophenyl group enhances electron-withdrawing effects, increasing amine nucleophilicity during alkylation .
-
Industrial-scale synthesis employs continuous flow reactors to improve efficiency and reduce byproducts.
Reductive Amination
The secondary amine participates in reductive amination with carbonyl compounds:
Example reaction pathway:
-
Reaction kinetics show temperature-dependent selectivity: ≤25°C favors mono-alkylation (>90% purity) .
Oxidation Reactions
The ethylene diamine backbone undergoes controlled oxidation:
-
Fluorine substitution reduces oxidation rates by 18–22% compared to non-fluorinated analogs due to electron withdrawal .
Acid-Base Reactions and Salt Formation
The compound forms stable salts with both inorganic and organic acids:
| Acid Reagent | Stoichiometry | Salt Properties | Application |
|---|---|---|---|
| HCl (gas) | 1:1 in Et₂O | Hydrochloride salt (mp 208–209°C) | Pharmaceutical formulation studies |
| p-Toluenesulfonic acid | 1:2 in CHCl₃ | Crystalline complex (XLogP 2.1) | Catalysis applications |
Photochemical Reactivity
Under UV irradiation (254 nm), the compound participates in:
| Co-reagent | Conditions | Product | Yield |
|---|---|---|---|
| Ethylene glycol | O₂ bubbling, 70°C, 2 hr | Biscarbamate Cm5 | 73% |
| 1,6-Hexanediol | DBU catalyst, 80°C, 1.5 hr | Fluorinated biscarbamate Cm6 | 47% |
-
Quantum yield calculations (Φ = 0.33) confirm efficient photoactivation .
-
Time-resolved spectroscopy reveals triplet-state intermediates with τ = 2.4 µs .
Coordination Chemistry
The diamine moiety acts as a polydentate ligand:
| Metal Salt | Coordination Mode | Complex Properties | Stability Constant (log β) |
|---|---|---|---|
| Cu(ClO₄)₂·6H₂O | N,N'-bidentate | Blue crystals (λmax = 620 nm) | 8.9 ± 0.2 |
| PdCl₂(CH₃CN)₂ | Chelating | Square-planar geometry | Kd = 1.2×10⁻⁷ M |
-
X-ray crystallography confirms distorted octahedral geometry in Cu complexes.
This comprehensive analysis demonstrates this compound's versatility in organic synthesis and materials science. The fluorine substituent critically modulates both reactivity and physical properties, making it valuable for designing targeted molecular architectures.
Scientific Research Applications
Medicinal Chemistry Applications
1. Potential Anticancer Agent
Research indicates that N',N'-dibenzyl-N-[(4-fluorophenyl)methyl]ethane-1,2-diamine may exhibit cytotoxic properties against various cancer cell lines. Its structure allows for interactions with cellular targets involved in cancer progression. Preliminary studies have shown promising results in inhibiting tumor growth in vitro, suggesting its potential as a lead compound for further drug development .
2. Role as a Ligand
The compound can function as a ligand in coordination chemistry, particularly with transition metals. Its ability to form stable complexes can be exploited in the design of metallodrugs, which are being studied for their anticancer properties. Coordination complexes formed with this ligand have shown enhanced biological activity compared to their non-complexed counterparts .
Material Science Applications
1. Synthesis of Functional Polymers
this compound can be utilized as a monomer or crosslinking agent in the synthesis of functional polymers. Its reactive amine groups allow for the formation of polyurethanes or polyamides with tailored properties for specific applications such as coatings or adhesives .
2. Development of Sensors
Due to its electronic properties, this compound has potential applications in the development of chemical sensors. The fluorinated phenyl group enhances the sensitivity and selectivity of sensors designed to detect specific analytes through changes in conductivity or fluorescence .
Case Studies
| Study Title | Findings | |
|---|---|---|
| Anticancer Activity of Novel Diamines | Investigated the cytotoxic effects of various diamines on cancer cell lines | This compound showed significant inhibition of cell proliferation |
| Coordination Chemistry of Fluorinated Ligands | Explored the synthesis and characterization of metal complexes with fluorinated ligands | The compound formed stable complexes with Mo(IV), enhancing its potential as an anticancer agent |
| Polymerization Studies Using Amines | Examined the use of amines in polymer synthesis | Demonstrated that incorporating this compound improved mechanical properties of resulting polymers |
Mechanism of Action
The mechanism of action of N’,N’-dibenzyl-N-[(4-fluorophenyl)methyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorophenyl group enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N’,N’-dibenzyl-N-[(4-chlorophenyl)methyl]ethane-1,2-diamine
- N’,N’-dibenzyl-N-[(4-bromophenyl)methyl]ethane-1,2-diamine
- N’,N’-dibenzyl-N-[(4-methylphenyl)methyl]ethane-1,2-diamine
Uniqueness
N’,N’-dibenzyl-N-[(4-fluorophenyl)methyl]ethane-1,2-diamine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive and selective in certain chemical reactions compared to its analogs with different substituents.
Biological Activity
N',N'-dibenzyl-N-[(4-fluorophenyl)methyl]ethane-1,2-diamine, a compound with the CAS number 644-33-7, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial properties, structure-activity relationships, and toxicological profiles.
- Molecular Formula : CHN
- Molecular Weight : 268.310 g/mol
- Density : 1.161 g/cm³
- Melting Point : 242°C
- Boiling Point : 581.3°C at 760 mmHg
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various strains of bacteria and fungi:
| Microorganism | MIC (mg/mL) | Comments |
|---|---|---|
| Staphylococcus aureus | 0.0625 | Effective against planktonic cells |
| Escherichia coli | 0.156 | Inhibits biofilm formation |
| Candida albicans | 0.156 | Significant anti-adherence activity |
The compound exhibits low Minimum Inhibitory Concentration (MIC) values, indicating strong antimicrobial efficacy. It has been noted for its ability to disrupt biofilm formation, which is crucial in treating chronic infections caused by biofilm-forming organisms .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by its structural components. The presence of the fluorophenyl moiety enhances lipophilicity, which is correlated with increased biological activity. A study on related compounds indicated that modifications to the aromatic rings and the introduction of electron-withdrawing groups could significantly alter their inhibitory effects on microbial growth .
Toxicological Profile
While the compound shows promise in therapeutic applications, its toxicological properties require careful consideration:
- Potential Health Effects :
- May cause irritation to skin and eyes.
- Possible harmful effects if ingested or inhaled.
The toxicological properties have not been fully investigated, necessitating further studies to establish safety profiles for clinical use .
Case Studies
-
Inhibition of Bacterial Collagenases :
A study reported that derivatives of this compound were tested against bacterial collagenases, demonstrating significant inhibitory activity. The selectivity over human metalloproteinases (MMPs) was also assessed, revealing a potential for broad-spectrum antibacterial applications . -
Antifungal Activity :
Another case study focused on the antifungal properties against Candida species. The compound showed promising results in inhibiting both planktonic and biofilm forms, suggesting its utility in treating fungal infections resistant to conventional therapies .
Q & A
Basic: How can researchers synthesize N',N'-dibenzyl-N-[(4-fluorophenyl)methyl]ethane-1,2-diamine, and what analytical methods are critical for confirming its structure?
Answer:
The synthesis typically involves reductive alkylation or condensation reactions. For example:
- Step 1: React ethane-1,2-diamine with benzyl halides and 4-fluorobenzyl halide in a stepwise manner under basic conditions (e.g., K₂CO₃) to install substituents.
- Step 2: Purify via column chromatography or recrystallization.
Structural Confirmation:
- IR Spectroscopy: Detect NH stretches (~3350–3400 cm⁻¹) and aromatic C-H bonds (~3000–3100 cm⁻¹) .
- ¹H/¹³C NMR: Identify singlet signals for methylene groups (e.g., –CH₂– at δ 2.5–3.5 ppm), aromatic protons (δ 6.5–7.5 ppm), and fluorine coupling effects .
- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced: What crystallographic strategies are optimal for resolving the 3D structure of this compound, and how do software tools like SHELXL enhance refinement?
Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via vapor diffusion (e.g., using DCM/hexane). Collect data at 100 K to minimize thermal motion .
- SHELX Suite:
- Validation: Check geometry (e.g., bond lengths: C–N ~1.45 Å) and Hirshfeld surfaces for intermolecular interactions .
Basic: How can researchers interpret conflicting spectral data (e.g., unexpected NH signals) during characterization?
Answer:
- NH Signal Broadening: May indicate hydrogen bonding or dynamic exchange. Use variable-temperature NMR to distinguish static vs. dynamic effects .
- Contradictory IR Peaks: Ensure solvent-free samples (e.g., KBr pellets) to avoid overlapping O–H stretches. Compare with computed spectra (DFT) for validation .
Advanced: What methodologies are effective for studying the coordination chemistry of this diamine with transition metals?
Answer:
- Ligand Design: Utilize the two amine groups and fluorobenzyl moiety for chelation. Example: React with HgBr₂ to form [Hg(L)Br₂] complexes, characterized by SCXRD and UV-Vis spectroscopy .
- Stoichiometry Control: Optimize metal-to-ligand ratios (e.g., 1:1 or 1:2) in anhydrous solvents (e.g., acetonitrile) under inert atmosphere .
- Magnetism Studies: Use SQUID magnetometry for paramagnetic complexes (e.g., Cu²⁺ or Fe³⁺ adducts).
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its antimicrobial potential?
Answer:
- Derivative Synthesis: Modify substituents (e.g., replace 4-fluorobenzyl with nitro or chloro groups) via reductive amination .
- In Vitro Assays:
Basic: What precautions are critical for handling this compound in aqueous vs. non-aqueous environments?
Answer:
- Moisture Sensitivity: Store under argon if prone to hydrolysis. Use anhydrous solvents (e.g., THF, DCM) for reactions .
- Waste Management: Neutralize amine-containing waste with acetic acid before disposal to avoid exothermic reactions .
Advanced: How can researchers develop HPLC/UV methods to quantify this compound in complex matrices (e.g., biological fluids)?
Answer:
- Column Selection: Use C18 columns with ion-pairing agents (e.g., 0.1% TFA) to improve retention .
- Mobile Phase: Optimize acetonitrile/water gradients (e.g., 60:40 to 90:10 over 10 min) at λ = 255 nm .
- Validation: Assess linearity (R² >0.99), LOD (≥0.1 µg/mL), and recovery rates (spiked samples) per ICH guidelines.
Advanced: What computational approaches predict the compound’s electronic properties for optoelectronic applications?
Answer:
- DFT Calculations: Use Gaussian09 to model HOMO-LUMO gaps (B3LYP/6-311+G(d,p)) and UV-Vis transitions (TD-DFT) .
- Molecular Dynamics: Simulate packing motifs (e.g., π-π stacking of fluorobenzyl groups) in Materials Studio .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
